Cas no 567-02-2 (Pregnan-20-one,3,21-dihydroxy-, (3a,5a)-)

Pregnan-20-one,3,21-dihydroxy-, (3a,5a)- Chemical and Physical Properties
Names and Identifiers
-
- Pregnan-20-one,3,21-dihydroxy-, (3a,5a)-
- 3α,21-Dihydroxy-5α-pregnan-20-one
- 2-hydroxy-1-[(8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
- [3H]-Allotetrahydrodeoxycorticosterone
- 21-HYDROXYALLOPREGNANOLONE
- 5A-pregnane-3A,21-diol-20-one
- ALLO TH DOC
- ALLOTETRADEOXYCORTICOSTERONE
- ALLOTETRAHYDRO DOC
- ALLOTETRAHYDRO SUBSTANCE 'Q'
- ALLOTETRAHYDROCORTEXONE
- ALLOTETRAHYDRODEOXYCORTICOSTERONE
- TDOC
- deoxycorticosterone-21-aminopropane
- 3alpha,21-Dihydroxy-5alpha-pregnan-20-one, >=95%
- GTPL4321
- BDBM50388482
- THDOC
- A-pregnan-20-one
- 5alpha-THDOC
- 567-02-2
- EINECS 209-300-8
- 5alpha-Pregnane-3alpha,21-diol-20-one
- 3alpha,21-dihydroxy-5alpha-pregnane-20-one
- AKOS027383180
- CS-0082798
- 3,21-Dihydroxy-5-pregnan-20-one
- 3a,21-dihydroxy-5a-pregnan-20-one
- DTXSID801017258
- 2-hydroxy-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
- Tetrahydro-11-deoxycorticosterone
- 3
- MFCD00051144
- A8269
- NSC 113927
- HY-123489
- MS-25057
- CHEBI:34461
- CHEMBL1256760
- (3?,5?)-3,21-Dihydroxypregnan-20-one
- BRD-K36764776-001-01-4
- Biomol-NT_000267
- Allopregnane-3alpha,21-diol-20-one
- A8Z
- 3beta,21-Dihydroxy-5alpha-pregnan-20-one
- A,21-Dihydroxy-5
- NS00043318
- 3??,21-Dihydroxy-5??-pregnan-20-one
- 3alpha,21-Dihydroxy-5alpha-pregnan-20-one
- LMST05030013
- 3 alpha ,21-Dihydroxy-5 alpha -pregnan-20-one
- 5-alpha-THDOC
- Tetrahydrodeoxycorticosterone
- SCHEMBL350388
- BPBio1_000772
- 2-Hydroxy-1-((3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone
- ALLOPREGNANOLONE_met006
- G12122
-
- Inchi: InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3
- InChI Key: CYKYBWRSLLXBOW-UHFFFAOYSA-N
- SMILES: CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O
Computed Properties
- Exact Mass: 334.25092
- Monoisotopic Mass: 334.250795
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 517
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 57.5
Experimental Properties
- Density: 1.115
- Melting Point: Not available
- Boiling Point: 470.3°Cat760mmHg
- Flash Point: 252.3°C
- Refractive Index: 1.54
- PSA: 57.53
- LogP: 3.56760
- Vapor Pressure: 0.0±2.6 mmHg at 25°C
Pregnan-20-one,3,21-dihydroxy-, (3a,5a)- Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Pregnan-20-one,3,21-dihydroxy-, (3a,5a)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-123489-5mg |
3α,21-Dihydroxy-5α-pregnan-20-one |
567-02-2 | ≥98.0% | 5mg |
¥2600 | 2024-04-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-252069-5 mg |
3α,21-Dihydroxy-5α-pregnan-20-one, |
567-02-2 | 5mg |
¥1,692.00 | 2023-07-11 | ||
ChemScence | CS-0082798-5mg |
3α,21-Dihydroxy-5α-pregnan-20-one |
567-02-2 | ≥97.0% | 5mg |
$595.0 | 2022-04-27 | |
TRC | D452390-250mg |
3alpha,21-Dihydroxy-5alpha-pregnan-20-one |
567-02-2 | 250mg |
$ 4500.00 | 2023-09-07 | ||
MedChemExpress | HY-123489-10mg |
3α,21-Dihydroxy-5α-pregnan-20-one |
567-02-2 | ≥98.0% | 10mg |
¥4200 | 2024-04-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-501007-10mg |
5α-pregnane-3α,21-diol-20-one (17,21,21-D3, 95%), |
567-02-2 | ≥98% | 10mg |
¥6995.00 | 2023-09-05 | |
MedChemExpress | HY-123489-50mg |
3α,21-Dihydroxy-5α-pregnan-20-one |
567-02-2 | ≥98.0% | 50mg |
¥13500 | 2023-09-01 | |
TRC | D452390-10mg |
3α,21-Dihydroxy-5α-pregnan-20-one |
567-02-2 | 10mg |
$ 165.00 | 2022-06-05 | ||
TRC | D452390-100mg |
3α,21-Dihydroxy-5α-pregnan-20-one |
567-02-2 | 100mg |
$ 1300.00 | 2022-06-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-501007-10 mg |
5α-pregnane-3α,21-diol-20-one (17,21,21-D3, 95%), |
567-02-2 | ≥98% | 10mg |
¥6,995.00 | 2023-07-11 |
Pregnan-20-one,3,21-dihydroxy-, (3a,5a)- Related Literature
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Additional information on Pregnan-20-one,3,21-dihydroxy-, (3a,5a)-
Introduction to Pregnan-20-one, 3,21-dihydroxy-, (3α,5α)- (CAS No. 567-02-2)
Pregnan-20-one, 3,21-dihydroxy-, (3α,5α)- (CAS No. 567-02-2) is a significant compound in the field of steroid chemistry and biochemistry. This compound, also known as 3α,5α-Tetrahydrodeoxycorticosterone or 3α,5α-THDOC, is a metabolite of deoxycorticosterone and plays a crucial role in various physiological processes. This introduction aims to provide a comprehensive overview of the compound's structure, biological activity, and recent research findings.
The chemical structure of Pregnan-20-one, 3,21-dihydroxy-, (3α,5α)- is characterized by a pregnane backbone with specific hydroxyl groups at the C-3 and C-21 positions. The presence of these hydroxyl groups and the stereochemistry at the C-3 and C-5 positions (3α,5α) contribute to its unique biological properties. The compound is synthesized through a series of enzymatic reactions involving deoxycorticosterone as the precursor.
In terms of biological activity, Pregnan-20-one, 3,21-dihydroxy-, (3α,5α)- has been extensively studied for its neurosteroid properties. Neurosteroids are endogenous steroids that modulate neuronal function and have been implicated in various neurological and psychiatric disorders. Research has shown that 3α,5α-THDOC acts as a positive allosteric modulator of GABAA receptors, enhancing their activity and thereby exerting anxiolytic and anticonvulsant effects.
Recent studies have further elucidated the role of Pregnan-20-one, 3,21-dihydroxy-, (3α,5α)- in stress response and mood regulation. A study published in the journal Molecular Psychiatry demonstrated that chronic stress can alter the levels of neurosteroids, including 3α,5α-THDOC, in the brain. This alteration is associated with changes in behavior and cognitive function. Another study in The Journal of Neuroscience found that administration of 3α,5α-THDOC can mitigate the negative effects of stress on neuronal plasticity and synaptic function.
The therapeutic potential of Pregnan-20-one, 3,21-dihydroxy-, (3α,5α)- has also been explored in clinical settings. Preliminary clinical trials have shown promising results in treating anxiety disorders and post-traumatic stress disorder (PTSD). A phase II clinical trial published in Clinical Pharmacology & Therapeutics reported that patients treated with a synthetic analog of 3α,5α-THDOC experienced significant reductions in anxiety symptoms compared to placebo controls.
Beyond its role in neurosteroid biology, Pregnan-20-one, 3,21-dihydroxy-, (3α,5α)- has been investigated for its potential applications in other areas of medicine. For instance, research has suggested that this compound may have anti-inflammatory properties. A study published in Inflammation Research found that 3α,5α-THDOC can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory diseases.
In conclusion, Pregnan-20-one, 3,21-dihydroxy-, (3α,5α)- (CAS No. 567-02-2) is a multifaceted compound with significant implications for both basic research and clinical applications. Its unique chemical structure and biological activities make it an important subject of ongoing scientific investigation. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the development of novel treatments for various neurological and inflammatory conditions.
567-02-2 (Pregnan-20-one,3,21-dihydroxy-, (3a,5a)-) Related Products
- 14107-37-0(Alphadolone)
- 8001-75-0(Ceresine wax)
- 128-20-1(Pregnanolone)
- 53-41-8(Androsterone)
- 481-29-8(Epiandrosterone)
- 1175-06-0(6-Ketocholestanol)
- 128-21-2(Epipregnanolone)
- 951928-73-7(1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(pyridin-2-yl)piperazine)
- 98793-02-3(2-Naphthalenol, 3-(phenylmethoxy)-)
- 857561-19-4(2-anilino-1,2-bis(4-chlorophenyl)ethanone)
